4-Bromo-2-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}phenol
CAS No.:
Cat. No.: VC14630576
Molecular Formula: C21H27BrN2O4
Molecular Weight: 451.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H27BrN2O4 |
|---|---|
| Molecular Weight | 451.4 g/mol |
| IUPAC Name | 4-bromo-2-[[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methyl]phenol |
| Standard InChI | InChI=1S/C21H27BrN2O4/c1-26-19-12-21(28-3)20(27-2)11-16(19)14-24-8-6-23(7-9-24)13-15-10-17(22)4-5-18(15)25/h4-5,10-12,25H,6-9,13-14H2,1-3H3 |
| Standard InChI Key | JNRZTSOJVLYLFM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1CN2CCN(CC2)CC3=C(C=CC(=C3)Br)O)OC)OC |
Introduction
4-Bromo-2-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}phenol is a complex organic compound featuring a bromine atom, a phenolic group, and a piperazine moiety. Its unique structure, which includes a trimethoxybenzyl substituent, makes it an interesting subject for research in medicinal chemistry and pharmacology. This compound is characterized by its potential biological activity and interactions with various molecular targets.
Synthesis Methods
The synthesis of 4-Bromo-2-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}phenol typically involves multi-step organic reactions. These methods require careful control of reaction conditions such as temperature, solvent selection, and reaction time to optimize yield and purity. Common analytical techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor the progress of the reactions and confirm product identity.
Biological Activity and Potential Applications
This compound has been investigated for its potential as an enzyme inhibitor and receptor modulator. Studies suggest that compounds with similar structures can exhibit cytotoxic properties against various cancer cell lines, indicating therapeutic potential in oncology. The ability of 4-Bromo-2-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}phenol to interact with biological targets makes it a valuable candidate for further research in drug development.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromo-2-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}phenol | Bromine, phenol, piperazine, trimethoxybenzyl | Combination of functional groups enhances biological activity |
| 4-Bromo-2,2'-bipyridine | Contains bipyridine structure | Lacks piperazine and phenol groups |
| 2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole | Has piperazine moiety | More complex substituents |
| 2-[4-(piperidin-1-yl)butanoyl]-6-bromoquinoline | Features bromine and piperidine | Different core structure |
Research Findings and Future Directions
Experimental studies are necessary to confirm specific interactions and elucidate detailed mechanisms involving this compound in biological systems. The compound's unique structure suggests potential for effective binding to certain receptors involved in neurological processes or cancer pathways. Further research is warranted to explore its therapeutic potential fully.
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